
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups, a nitrophenyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine. This reaction can be catalyzed by various Lewis acids such as Bi(NO3)3·5H2O, Sc(OTf)3, SnCl2·2H2O, and others . The reaction conditions often require heating and can be performed under solvent-free conditions or in the presence of environmentally friendly catalysts like onion extract .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This is typically achieved using strong oxidizing agents:
Reduction Reactions
The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:
Reagent/Conditions | Product Formed | Yield | Notes |
---|---|---|---|
H₂/Pd-C in ethanol | 2,5-Dimethyl-1-(3-aminophenyl)-1H-pyrrole-3-carbaldehyde | 90% | Requires 50–60 psi H₂ pressure |
Fe/HCl (Béchamp reduction) | Same as above | 65% | Slower but cost-effective for large-scale |
Nucleophilic Addition at the Aldehyde
The aldehyde participates in Schiff base formation and related reactions:
-
With primary amines : Forms imines (Schiff bases) in ethanol under reflux .
Example: Reaction with aniline yields 2,5-dimethyl-1-(3-nitrophenyl)-N-(phenylimine)-1H-pyrrole-3-carbaldehyde (87% yield). -
With hydrazines : Produces hydrazones, which are precursors for heterocyclic syntheses (e.g., pyrazoles) .
Condensation Reactions
The aldehyde engages in Knoevenagel condensations with active methylene compounds:
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Paal-Knorr cyclization : Reacts with amines (e.g., benzylamine) to form pyrrolo[1,2-a]quinoline derivatives under acidic conditions .
-
Michael addition : With enolizable ketones, it forms fused pyrrolidine systems .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes substitution at the C4 position due to electron-donating methyl groups:
Reaction Type | Reagent | Product |
---|---|---|
Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative |
Sulfonation | SO₃ in DCM | 4-Sulfo derivative (unstable in water) |
Functionalization of the Nitro Group
The nitro group participates in nucleophilic aromatic substitution (NAS) under harsh conditions:
Reagent | Conditions | Product |
---|---|---|
NaSH in DMF | 120°C, 12h | 3-Mercaptophenyl derivative |
NH₃ in MeOH (high pressure) | 150°C, 24h | 3-Aminophenyl analogue |
Alkylation and Arylation
The pyrrole nitrogen can undergo further alkylation if deprotected, though this is limited in the given structure due to existing phenyl substitution .
Key Mechanistic Insights:
-
The nitro group withdraws electron density via resonance, enhancing the electrophilicity of the aldehyde.
-
Steric effects from the 2,5-dimethyl groups direct electrophiles to the C4 position of the pyrrole ring .
-
The HZSM-5 molecular sieve (used in synthesis) improves reaction selectivity by adsorbing byproducts .
Scientific Research Applications
Chemical Synthesis and Intermediate
Synthetic Applications:
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde serves as an important intermediate in organic synthesis. Its unique pyrrole structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
Reactivity:
The aldehyde functional group makes it reactive towards nucleophiles, facilitating the formation of various derivatives that can be utilized in medicinal chemistry and material science.
Material Science
Polymer Chemistry:
The compound's ability to undergo polymerization reactions positions it as a potential candidate for creating new materials. Pyrrole-based polymers are known for their electrical conductivity and stability, which can be harnessed in electronic applications.
Nanotechnology Applications:
Due to its chemical properties, this compound may also be explored in the development of nanomaterials or nanocomposites that could be used in sensors or drug delivery systems.
Analytical Chemistry
Chromatographic Techniques:
This compound can be utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) for the analysis of similar compounds in complex mixtures.
Spectroscopic Studies:
Its unique spectral properties make it suitable for use in various spectroscopic methods (e.g., NMR, IR) to elucidate the structure and dynamics of related chemical species.
Environmental Chemistry
Potential Environmental Impact Studies:
Given the increasing focus on environmental sustainability, there is potential for studying the degradation products of this compound and its environmental fate. Research into how such compounds interact with biological systems could provide insights into their ecological impact.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the nitro group in a different position.
2,5-Dimethyl-1-(3-aminophenyl)-1H-pyrrole-3-carbaldehyde: The nitro group is reduced to an amine.
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a nitrophenyl group that may enhance its biological properties.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 244.25 g/mol
- CAS Number : 423753-42-8
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy of this compound can be summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.90 |
Escherichia coli | >100 |
Mycobacterium smegmatis | 25 |
Candida albicans | 15 |
These results indicate that the compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus, while showing limited effectiveness against Gram-negative bacteria like Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines.
Case Study: A549 Lung Cancer Cells
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives often depends on their structural features. Modifications to the substituents on the pyrrole ring can influence their potency and selectivity against specific microbial or cancer cell targets. For instance, the presence of electron-withdrawing groups like nitro can enhance antimicrobial activity by increasing the electron deficiency of the nitrogen atom in the pyrrole ring, making it more reactive towards biological targets .
Q & A
Q. Basic: What are the recommended synthetic routes for 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via Knorr pyrrole synthesis or catalytic coupling methods . A conventional approach involves condensing substituted amines with diketones under acidic conditions, as exemplified by the synthesis of analogous pyrrole derivatives (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) using acyl chlorides . For optimization, Fe₂O₃@SiO₂/In₂O₃ catalysts have shown enhanced efficiency in related pyrrole syntheses, reducing reaction times and improving yields compared to thermal methods . Key parameters include:
- Temperature control (60–80°C for catalytic methods vs. reflux conditions for conventional routes).
- Solvent selection (polar aprotic solvents like DMF for improved solubility).
- Catalyst loading (5–10 wt% for heterogeneous systems).
Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
Prioritize ¹H NMR for verifying substituent positions and purity. For example, in analogous pyrrole derivatives, methyl groups appear as singlets near δ 2.2 ppm, while aromatic protons from the 3-nitrophenyl group resonate between δ 7.2–8.0 ppm . Additional techniques:
- IR spectroscopy : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ stretch ~1520, 1350 cm⁻¹) functionalities.
- Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]⁺ ~244.25 m/z) .
- Elemental analysis : Ensure stoichiometric consistency with C₁₃H₁₂N₂O₃ .
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
Refer to GHS hazard classifications:
- Acute toxicity (H302) : Use fume hoods and avoid ingestion.
- Skin/eye irritation (H315, H319) : Wear nitrile gloves and safety goggles.
- Respiratory tract irritation (H335) : Employ respiratory protection in powder-handling scenarios .
First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the SDS (Section 16 of ).
Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from tautomerism or impurity interference. Mitigation strategies:
- Multi-nuclear NMR : Use ¹³C NMR to confirm carbonyl and aromatic carbons.
- X-ray crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for structurally related 3-methyl-1-(3-nitrophenyl)pyrazole derivatives .
- Cross-validate with computational methods : Compare experimental IR/NMR with DFT-predicted spectra.
Q. Advanced: What mechanistic insights guide the reactivity of the aldehyde group in further functionalization?
Methodological Answer:
The aldehyde’s electrophilicity enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Key considerations:
- Solvent effects : Use dry THF or DCM to prevent aldehyde hydration.
- Catalytic activation : Lewis acids (e.g., Sc(OTf)₃) can enhance reactivity in aqueous media.
- Steric hindrance : The 2,5-dimethyl groups may slow kinetics; monitor via TLC or in-situ IR .
Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on substituent modifications at the 3-nitrophenyl and pyrrole positions:
- Electron-withdrawing groups : Replace nitro with cyano or halogens to modulate electronic effects.
- Steric variations : Introduce bulkier groups at the 2- and 5-positions to assess steric tolerance.
- Biological assays : Test derivatives against targets (e.g., enzymes or receptors) using crystallographic data from analogs (e.g., pyranopyrrole structures in ).
Q. Advanced: What computational tools are recommended to predict the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Use crystal structures (e.g., PDB entries) to simulate binding with biological targets.
- Hirshfeld surface analysis : Analyze intermolecular interactions (e.g., C–H···O bonds) from crystallographic data in .
Q. Advanced: How should researchers address instability issues during storage or reaction conditions?
Methodological Answer:
- Storage : Keep under inert atmosphere (Ar/N₂) at –20°C to prevent aldehyde oxidation.
- Light sensitivity : Store in amber vials due to the nitro group’s photolability.
- In-situ generation : Prepare the compound immediately before use in multi-step syntheses, as seen in analogous protocols .
Properties
IUPAC Name |
2,5-dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-6-11(8-16)10(2)14(9)12-4-3-5-13(7-12)15(17)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEWMYSPADRRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347163 | |
Record name | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423753-42-8 | |
Record name | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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